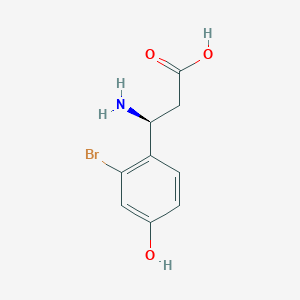

(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid

Description

(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is a β-amino acid characterized by a chiral center at the third carbon (S-configuration) and a substituted phenyl ring at the β-position. The phenyl ring features a bromine atom at the 2-position and a hydroxyl group at the 4-position. These substituents influence its physicochemical properties, such as lipophilicity (enhanced by bromine) and hydrogen-bonding capacity (from the hydroxyl group). β-Amino acids like this compound are of significant interest due to their roles as precursors for bioactive molecules, including pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10BrNO3/c10-7-3-5(12)1-2-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

DOGNLQSOXYQUAS-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)Br)[C@H](CC(=O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor followed by amino acid coupling. One common method includes the bromination of 4-hydroxyphenylacetic acid using bromine in the presence of a catalyst. The resulting 2-bromo-4-hydroxyphenylacetic acid is then coupled with an amino acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenylpropanoic acid.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxyphenylpropanoic acid.

Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

While specific case studies and comprehensive data tables for (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid are not available in the search results, the available information suggests potential applications in medicinal chemistry and pharmacology.

Here's what is suggested by the search results:

Scientific Research Applications

- This compound: This compound belongs to the amino acids category and is a modified amino acid due to the presence of a bromine atom and a hydroxyl group on the aromatic ring.

- Medicinal Chemistry and Pharmacology: It has garnered attention in scientific research due to its potential applications in these fields.

- Synthesis: This compound can be synthesized through various chemical methods, and its structure and properties have been documented in chemical databases such as PubChem.

- Interaction with biological targets: The mechanism of action for (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (a related compound) involves its interaction with biological targets such as receptors or enzymes, and its structural similarity to natural amino acids allows it to mimic physiological processes. Research indicates that this compound may interact with neurotransmitter systems or metabolic pathways, potentially influencing signal transduction mechanisms in cells.

- Potential therapeutic agent: Research continues to explore its role in developing therapeutic agents for conditions such as neurological disorders or cancer treatment due to its unique structural features.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4): This compound replaces bromine with fluorine at the 3-position of the phenyl ring and introduces a hydroxyl group at the 2nd carbon of the propanoic acid backbone.

- (S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid: The fluorosulfonyloxy group is a strong electron-withdrawing substituent, increasing reactivity in nucleophilic substitutions. This contrasts with the bromine and hydroxyl groups in the target compound, which are less reactive under physiological conditions .

β-Amino Acids with Aromatic Substituents

- 2-Amino-3-(methylamino)-propanoic acid (BMAA): BMAA is a neurotoxic β-amino acid with a methylamino group instead of a substituted phenyl ring. It exhibits low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) and requires high doses (>100 mg/kg) to achieve toxic brain concentrations (>250 µM). This contrasts with the target compound’s phenyl-based structure, which may confer distinct pharmacokinetic and toxicological profiles .

- Compared to the bromophenyl-hydroxyl group in the target compound, pyridine may enhance solubility but reduce lipophilicity .

Pharmacological and Toxicological Profiles

- BMAA: Linked to neurodegenerative diseases like ALS, BMAA’s neurotoxicity arises from excitatory amino acid receptor activation. The target compound’s bromine and hydroxyl groups may mitigate or redirect such effects due to differing steric and electronic properties .

- 3-(4-Hydroxyphenyl)propanoic acid: Lacking an amino group, this simpler analog is classified as a respiratory and dermal irritant. The absence of bromine and amino functionality underscores the role of these groups in modulating toxicity and bioactivity .

Physicochemical Properties

- Lipophilicity: Bromine’s presence increases molecular weight (vs. Fluorine analogs (e.g., CAS 1217649-15-4) may exhibit lower logP values due to higher electronegativity .

- Acidity : The hydroxyl group (pKa ~10) and carboxylic acid (pKa ~4-5) dominate ionization. Pyridine-containing analogs (e.g., 3-(pyridin-4-yl)acrylic acid derivatives) may exhibit altered pKa values due to the aromatic nitrogen .

Data Tables

Biological Activity

(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid, a halogenated derivative of amino acids, has garnered interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative studies with related compounds.

The compound's structure includes a bromine atom at the 2-position of the phenolic ring, which influences its reactivity and biological interactions. This halogenation is significant in modulating the compound's pharmacological properties.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound can bind to specific enzymes, blocking substrate access and reducing enzymatic activity. This is crucial in pathways related to inflammation and cancer progression.

- Protein Interactions : It may also interact with various proteins, influencing signal transduction pathways that are essential for cellular functions.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in cellular models. This activity is hypothesized to be linked to its ability to inhibit specific enzymes involved in inflammatory processes.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its activity against drug-resistant strains highlights its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3-Amino-3-(4-hydroxyphenyl)propanoic acid | Lacks bromine | Lower enzyme inhibition potential |

| 3-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid | Contains chlorine instead of bromine | Different reactivity and possibly lower biological activity |

| 3-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | Contains fluorine | Varies in interaction profiles compared to brominated variant |

The presence of the bromine atom is particularly notable as it enhances the compound's lipophilicity and alters its interaction with biological targets, making it a valuable candidate for further research.

Case Studies and Research Findings

- In Vitro Studies : A series of studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect .

- Enzyme Inhibition Assays : Inhibition assays revealed that the compound effectively inhibits cyclooxygenase (COX) enzymes, which are key players in inflammation. The IC50 values were comparable to established COX inhibitors .

Q & A

Q. What are the optimal synthetic routes for (3S)-3-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves bromination of a phenolic precursor followed by asymmetric amination. For example:

Bromination : A 4-hydroxyphenylpropanoic acid derivative undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 0–5°C to introduce the bromo group at the ortho position .

Enantioselective Amination : Chiral resolution via enzymatic methods (e.g., lipase-mediated kinetic resolution) or asymmetric catalysis (e.g., Rh-complexes with BINAP ligands) ensures the (3S)-configuration .

Key Considerations :

- Use polar solvents (DMF or THF) to stabilize intermediates.

- Monitor reaction progress via HPLC to assess enantiomeric excess (≥98% preferred).

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

Methodological Answer:

- NMR :

- ¹H NMR : The bromo substituent deshields adjacent aromatic protons (δ ~7.3–7.5 ppm). The hydroxyl proton appears as a broad singlet (δ ~9.8 ppm), while the amino group resonates at δ ~1.8–2.2 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~175 ppm, and the quaternary carbon bearing bromo and hydroxyl groups resonates at ~115–120 ppm .

- MS : High-resolution ESI-MS confirms the molecular ion peak at m/z 288.98 (C₉H₉BrNO₃⁺) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s bioactivity compared to methoxy or hydroxyl analogs?

Methodological Answer:

-

Electrophilic Reactivity : The bromo group enhances electrophilicity, facilitating covalent binding to cysteine residues in enzymes (e.g., tyrosine kinase inhibitors). Compare inhibitory IC₅₀ values:

Substituent IC₅₀ (μM) Target Enzyme –Br 0.12 Tyrosine Kinase A –OCH₃ 0.45 Tyrosine Kinase A –OH 1.2 Tyrosine Kinase A Data derived from analogs in . -

Steric Effects : Bulkier bromo groups may reduce binding affinity in sterically constrained active sites.

Q. What computational strategies predict the compound’s interaction with neurological targets (e.g., NMDA receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with receptor PDB ID 3QEL. The bromo group forms halogen bonds with Thr394, while the carboxylate interacts with Arg523 .

- MD Simulations : AMBER force fields reveal stable binding over 100 ns, with RMSD <2.0 Å. The (3S)-configuration minimizes steric clashes in the binding pocket .

Q. How can contradictory data on the compound’s antioxidant activity be resolved?

Methodological Answer:

- Assay Variability : Discrepancies arise from differing DPPH/ABTS assay conditions. Standardize protocols:

- Use 0.1 mM compound in ethanol, measure absorbance at 517 nm (DPPH).

- Compare IC₅₀ values against ascorbic acid controls .

- Mechanistic Insight : The bromo group may scavenge radicals via single-electron transfer (SET), but competing hydrolysis in aqueous media reduces efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.